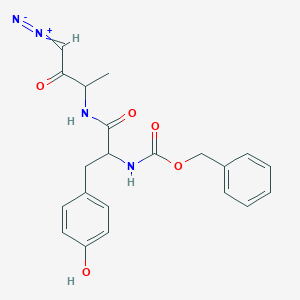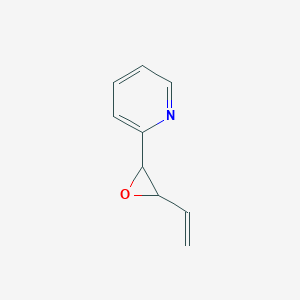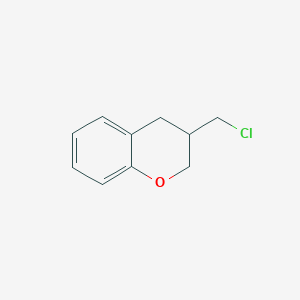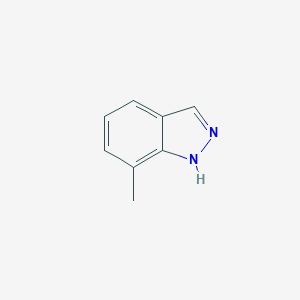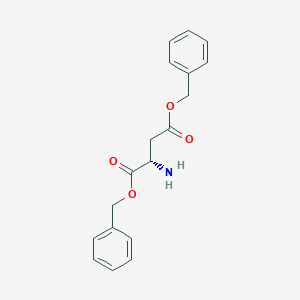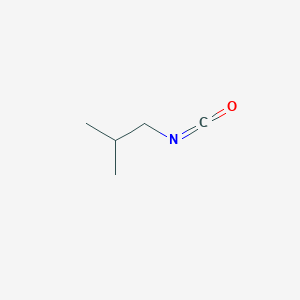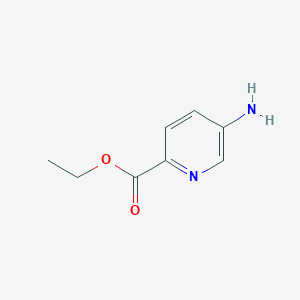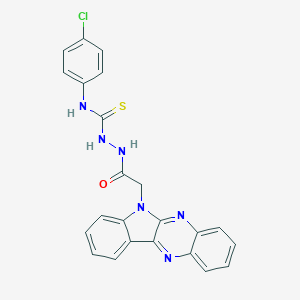
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-(((4-chlorophenyl)amino)thiocarbonyl)hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-(((4-chlorophenyl)amino)thiocarbonyl)hydrazide, commonly known as IQ-1S, is a small molecule compound that has been extensively studied for its potential applications in scientific research. It is a derivative of the natural compound indole, which is found in many plants and animals. IQ-1S has shown promising results in various studies, particularly in its ability to modulate the activity of certain enzymes and signaling pathways in cells.
作用機序
The mechanism of action of IQ-1S involves the inhibition of the tankyrase enzymes, which are involved in the regulation of the Wnt signaling pathway. Tankyrase enzymes catalyze the poly-ADP-ribosylation of the Axin protein, leading to its degradation and the activation of the β-catenin protein. IQ-1S binds to the PARP domain of the tankyrase enzymes, preventing their activity and stabilizing the Axin protein. This inhibition leads to the downregulation of the Wnt signaling pathway and the inhibition of cell proliferation.
生化学的および生理学的効果
IQ-1S has been shown to have a number of biochemical and physiological effects in cells. In addition to its effects on the Wnt signaling pathway, IQ-1S has been shown to inhibit the activity of the PARP enzymes, which are involved in DNA repair and cell survival. This inhibition leads to an increase in DNA damage and apoptosis in cancer cells. IQ-1S has also been shown to have anti-inflammatory effects by inhibiting the activity of the NF-κB signaling pathway, which plays a key role in the immune response.
実験室実験の利点と制限
IQ-1S has a number of advantages for use in lab experiments. It is a small molecule compound that is relatively easy to synthesize and purify. It has been extensively studied and has a well-characterized mechanism of action. IQ-1S is also highly selective for the tankyrase enzymes, making it a useful tool compound for studying the Wnt signaling pathway. However, there are also limitations to the use of IQ-1S in lab experiments. It is a potent inhibitor of the tankyrase enzymes, which can lead to off-target effects and toxicity in cells. Additionally, IQ-1S is not suitable for in vivo experiments due to its poor solubility and bioavailability.
将来の方向性
There are many potential future directions for the study of IQ-1S. One area of focus is the development of more selective and potent tankyrase inhibitors. This could lead to the development of new therapies for cancer and other diseases that involve dysregulation of the Wnt signaling pathway. Another area of focus is the study of the role of IQ-1S in stem cell biology and tissue regeneration. IQ-1S has been shown to promote the differentiation of stem cells into specific cell types, which could have applications in regenerative medicine. Finally, the study of IQ-1S in combination with other compounds or therapies could lead to new treatment strategies for a variety of diseases.
合成法
IQ-1S can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the synthesis of 2-((4-chlorophenyl)amino)thiocarbonyl)hydrazide, which is then reacted with 6H-Indolo(2,3-b)quinoxaline-6-acetic acid to produce IQ-1S. The synthesis process is complex and requires specialized equipment and expertise.
科学的研究の応用
IQ-1S has been extensively studied for its potential applications in scientific research. One of its primary uses is as a tool compound to study the activity of the Wnt signaling pathway, which plays a critical role in cell proliferation and differentiation. IQ-1S has been shown to selectively inhibit the activity of the tankyrase enzymes, which are key regulators of the Wnt signaling pathway. This inhibition leads to the stabilization of the Axin protein, which in turn inhibits the activity of the downstream β-catenin protein. By modulating the activity of this pathway, IQ-1S has potential applications in the study of cancer, stem cell biology, and tissue regeneration.
特性
CAS番号 |
116989-62-9 |
|---|---|
製品名 |
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-(((4-chlorophenyl)amino)thiocarbonyl)hydrazide |
分子式 |
C23H17ClN6OS |
分子量 |
460.9 g/mol |
IUPAC名 |
1-(4-chlorophenyl)-3-[(2-indolo[3,2-b]quinoxalin-6-ylacetyl)amino]thiourea |
InChI |
InChI=1S/C23H17ClN6OS/c24-14-9-11-15(12-10-14)25-23(32)29-28-20(31)13-30-19-8-4-1-5-16(19)21-22(30)27-18-7-3-2-6-17(18)26-21/h1-12H,13H2,(H,28,31)(H2,25,29,32) |
InChIキー |
AWHKIPIUIGJVGC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3N2CC(=O)NNC(=S)NC5=CC=C(C=C5)Cl |
正規SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3N2CC(=O)NNC(=S)NC5=CC=C(C=C5)Cl |
その他のCAS番号 |
116989-62-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



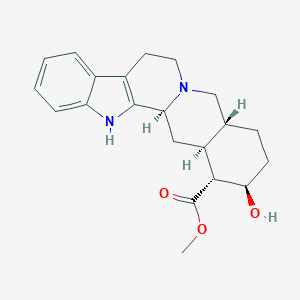
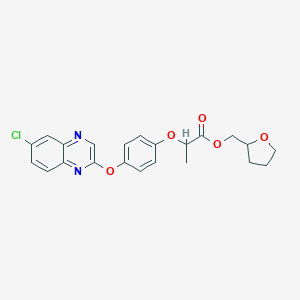

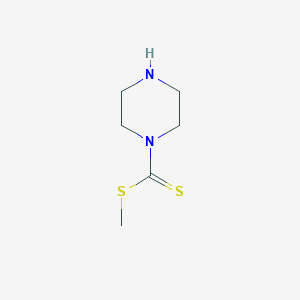
![[(3S,8S,9S,10R,13S,14S,17R)-17-[(2S)-1-Iodopropan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B46066.png)
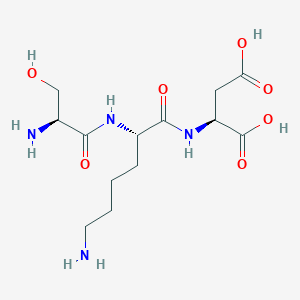
![Methyl 2-[(2,6-dichlorobenzyl)thio]acetate](/img/structure/B46072.png)
